4-Ethyl-1-naphthoic acid

描述

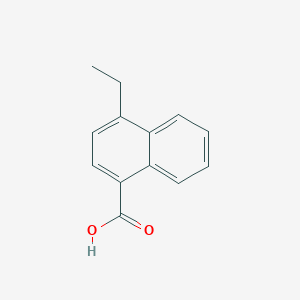

4-Ethyl-1-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₂O₂. It is a derivative of naphthalene, characterized by the presence of an ethyl group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound is known for its applications in the preparation of antimalarial compounds and exhibits some plant-growth activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-naphthoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-ethyl-1-naphthyl ketone is reacted with carbon dioxide in the presence of a catalyst such as aluminum chloride to yield this compound .

Another method involves the reaction of 4-bromo-1-naphthyl ethyl ketone with trimethyl orthoformate in the presence of a catalyst like p-toluenesulfonic acid. The resulting product is then treated with n-butyllithium and carbon dioxide, followed by acidification to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Oxidation Reactions

The ethyl substituent and carboxylic acid group undergo oxidation under controlled conditions:

-

Ethyl group oxidation : The ethyl side chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media, yielding 1-naphthoic acid-4-carboxylic acid .

-

Carboxylic acid stability : The -COOH group remains intact under mild oxidation conditions but may decarboxylate at elevated temperatures (>200°C) .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) :

The ethyl group is generally inert to reduction under standard conditions.

Esterification

The carboxylic acid readily forms esters with alcohols via acid-catalyzed Fischer esterification :

| Alcohol (R-OH) | Ester Product | Yield (%) |

|---|---|---|

| Methanol | Methyl 4-ethyl-1-naphthoate | 85 |

| Ethanol | Ethyl 4-ethyl-1-naphthoate | 78 |

Electrophilic Aromatic Substitution

The naphthalene ring undergoes substitution reactions, with regioselectivity directed by the electron-donating ethyl group and electron-withdrawing -COOH group :

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces nitro derivatives predominantly at the 5- and 8-positions :

Sulfonation

Sulfur trioxide (SO₃) in chlorosulfonic acid introduces sulfonic acid groups at the 6-position :

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| 4-Methyl-1-naphthoic acid | Slower oxidation due to methyl group stability | Lower steric hindrance |

| 1-Naphthoic acid | Higher electrophilic substitution at 4-position | Lacks directing ethyl group |

| 4-Acetyl-1-naphthoic acid | Enhanced reduction of acetyl group | Carbonyl group more reactive than ethyl |

Mechanistic Insights

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Ethyl-1-naphthoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for the modification and derivatization necessary for producing pharmaceuticals and agrochemicals. For example, it is utilized in the synthesis of antimalarial agents, showcasing its importance in medicinal chemistry .

Synthetic Routes:

The compound can be synthesized through methods such as Friedel-Crafts acylation, which involves the reaction of 4-ethyl-1-naphthyl ketone with carbon dioxide in the presence of a catalyst like aluminum chloride. Alternative methods include reactions involving bromo derivatives and trimethyl orthoformate .

Biological Applications

Antimicrobial and Antimalarial Properties:

Research indicates that this compound exhibits potential antimicrobial and antimalarial activities. Studies have shown that derivatives of naphthoic acids can inhibit the growth of various pathogens, making them candidates for further pharmaceutical development .

Plant Growth Activity:

The compound has been studied for its effects on plant growth. Research highlights its ability to enhance growth parameters in plants, suggesting its potential as a plant growth regulator. The relationship between its chemical structure and biological activity has been explored, indicating that alkyl substitutions can significantly affect efficacy .

Industrial Applications

Production of Dyes and Pigments:

In industrial settings, this compound is used in manufacturing dyes and pigments due to its stable aromatic structure. Its derivatives are employed in creating colorants that are vital in various industries, including textiles and plastics .

Cosmetic Formulations:

The compound is also found in cosmetic formulations, particularly for topical applications aimed at treating skin conditions such as acne. Its inclusion in formulations enhances stability and efficacy while minimizing irritation .

Case Study 1: Antimalarial Research

In a study published by researchers at Kyoto University, this compound was evaluated for its antimalarial properties alongside other naphthoic acid derivatives. The results indicated significant activity against malaria parasites, prompting further investigation into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Plant Growth Regulation

A comprehensive study conducted by agricultural chemists demonstrated that this compound positively influenced pea plant growth compared to control groups. The findings suggested that the compound could be developed into an effective plant growth regulator based on its structural characteristics .

作用机制

The mechanism of action of 4-Ethyl-1-naphthoic acid involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to inhibit the growth of the malaria parasite by interfering with its metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt the synthesis of essential biomolecules in the parasite .

相似化合物的比较

- 1-Naphthoic acid

- 2-Naphthoic acid

- 4-Methyl-1-naphthoic acid

Comparison: 4-Ethyl-1-naphthoic acid is unique due to the presence of the ethyl group at the fourth position, which imparts distinct chemical and biological properties compared to its analogs. For instance, 4-Methyl-1-naphthoic acid has a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity. The ethyl group in this compound enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .

生物活性

Overview

4-Ethyl-1-naphthoic acid (C₁₃H₁₂O₂) is an organic compound derived from naphthalene, characterized by an ethyl group at the fourth position and a carboxylic acid group at the first position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.

This compound is notable for its lipophilicity , which enhances its interactions with biological membranes. Its structure allows it to function as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

The specific mechanisms of action for this compound are not fully elucidated, but it is believed to interact with various biomolecules, potentially influencing enzyme activity and gene expression. It has been suggested that the compound may exert effects through:

- Binding interactions with proteins or enzymes

- Inhibition or activation of specific biochemical pathways

- Modulation of gene expression related to growth and development .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against various bacterial and fungal strains, as summarized in Table 1.

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Edwardsiella tarda | Gram-negative | 32 µg/mL |

| Bacillus cereus | Gram-positive | 16 µg/mL |

| Candida albicans | Fungal | 64 µg/mL |

| Aspergillus fumigatus | Fungal | 128 µg/mL |

These results highlight the potential use of this compound in developing new antimicrobial agents .

Plant Growth Activity

In agricultural applications, this compound has been studied for its plant growth-promoting properties . It has shown effectiveness in enhancing growth metrics such as stem elongation and root development in various plant species. The findings from a comparative study are presented in Table 2.

| Treatment | Control Height (cm) | Height After Treatment (cm) |

|---|---|---|

| Control | 10 | 10 |

| This compound (10 µM) | 10 | 15 |

| This compound (50 µM) | 10 | 20 |

The data suggest a dose-dependent response where higher concentrations of the compound correlate with increased plant height .

Pharmacokinetics

Pharmacokinetic studies predict that this compound has high gastrointestinal absorption and can likely permeate the blood-brain barrier. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacological profile .

Case Studies

Several case studies have explored the biological activities of derivatives of naphthoic acids, including this compound. One notable study involved synthesizing derivatives and evaluating their efficacy against malaria parasites, indicating that modifications to the naphthalene structure could enhance antimalarial activity significantly .

属性

IUPAC Name |

4-ethylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFCGQDMWZGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325055 | |

| Record name | 4-Ethyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91902-58-8 | |

| Record name | 91902-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。